Methyl 2-(N-{[5-bromo-2-(2-bromobenzamido)phenyl](phenyl)methyl}acetamido)acetate
Description
Methyl 2-(N-{5-bromo-2-(2-bromobenzamido)phenylmethyl}acetamido)acetate is a complex brominated acetamide derivative featuring a central phenyl ring substituted with two bromine atoms and a benzamido group. Its structure suggests similarities to intermediates in pharmaceutical synthesis, such as antipsychotic or antimicrobial agents .
Properties
IUPAC Name |
methyl 2-[acetyl-[[5-bromo-2-[(2-bromobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Br2N2O4/c1-16(30)29(15-23(31)33-2)24(17-8-4-3-5-9-17)20-14-18(26)12-13-22(20)28-25(32)19-10-6-7-11-21(19)27/h3-14,24H,15H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKCRPREANSCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)OC)C(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Br2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, such as free radical bromination, nucleophilic substitution, or oxidation. These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and how it is metabolized in the body.
Biological Activity
Methyl 2-(N-{5-bromo-2-(2-bromobenzamido)phenylmethyl}acetamido)acetate, with the molecular formula and a molecular weight of approximately 574.27 g/mol, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C25H22Br2N2O4 |
| Molecular Weight | 574.27 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | methyl 2-[acetyl-[[5-bromo-2-[(2-bromobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate |
The compound is characterized by the presence of bromine substituents, which may enhance its biological activity through various mechanisms.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Free Radical Bromination : The bromine atoms can participate in radical reactions, potentially leading to modifications in target biomolecules.
- Nucleophilic Substitution : The structure suggests that it may undergo nucleophilic attack, altering the reactivity of adjacent functional groups.
- Oxidation Reactions : The compound may also act as an oxidizing agent, influencing cellular redox states.
Biological Activities
Research has indicated various biological activities associated with similar compounds in this class:
- Anticancer Activity : Compounds with brominated phenyl groups have shown promise in inhibiting tumor growth in vitro and in vivo studies.
- Antimicrobial Properties : Certain derivatives exhibit activity against a range of bacterial and fungal pathogens.
- Enzyme Inhibition : Some studies suggest that such compounds may inhibit specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
-
Antitumor Effects :
- A study investigated the anticancer properties of brominated phenyl compounds, revealing that they induce apoptosis in cancer cell lines (e.g., MCF-7 and HeLa) through the activation of caspase pathways .
- Antimicrobial Activity :
- Enzyme Interaction :
Comparison with Similar Compounds
Key Structural Features
- Brominated aromatic rings : The compound shares bromine substitutions with impurities like 2-Bromo-N-[4-nitro-2-(phenyl-Br carbonyl)phenyl]acetamide (MM0078.03, ) and 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide (). These bromine atoms enhance electrophilic reactivity and may influence metabolic stability .
- Acetamide/benzamido linkages : Similar to antipsychotic agents described in , the acetamido group may facilitate binding to neurological targets, though this requires experimental validation.
Table 1: Structural Comparison
Challenges :
- Steric hindrance from the bulky phenylmethyl group may reduce reaction yields.
- Bromine’s electron-withdrawing nature could complicate nucleophilic substitutions .
Stability and Impurity Profiles
The presence of bromine and ester groups may increase susceptibility to hydrolysis or photodegradation. Impurities such as MM0078.03 () indicate that nitro and carbonyl groups are common byproducts during synthesis, necessitating rigorous purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
